![molecular formula C14H8N4O2S B14343217 4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one CAS No. 105959-48-6](/img/structure/B14343217.png)
4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one is a complex organic compound that features an azide group, a thiophene ring, and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the azide group via nucleophilic substitution reactions. The thiophene ring is often introduced through cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on yield improvement and cost reduction.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the azide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while reduction can produce amine-substituted compounds.
Applications De Recherche Scientifique
4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: May be used in the development of new materials with unique electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one is not well-documented. the azide group is known to participate in click chemistry reactions, which are widely used in bioconjugation and material science. The thiophene and oxazole rings may also contribute to the compound’s electronic properties, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-Azidophenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one: Similar structure but with a phenyl ring instead of a thiophene ring.
4-[(4-Azidophenyl)methylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one imparts unique electronic properties compared to its analogs with phenyl or furan rings. This makes it particularly interesting for applications in material science and electronic devices.
Propriétés
Numéro CAS |
105959-48-6 |
|---|---|
Formule moléculaire |
C14H8N4O2S |
Poids moléculaire |
296.31 g/mol |
Nom IUPAC |
4-[(4-azidophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H8N4O2S/c15-18-17-10-5-3-9(4-6-10)8-11-14(19)20-13(16-11)12-2-1-7-21-12/h1-8H |
Clé InChI |
IGQNWOVKTRCPET-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=NC(=CC3=CC=C(C=C3)N=[N+]=[N-])C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol](/img/structure/B14343135.png)

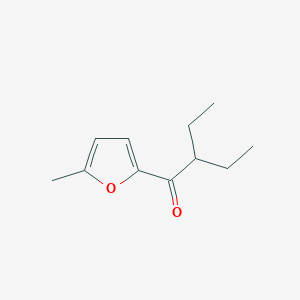
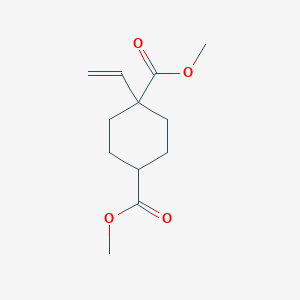
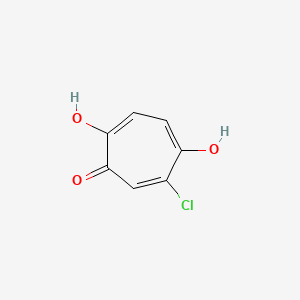


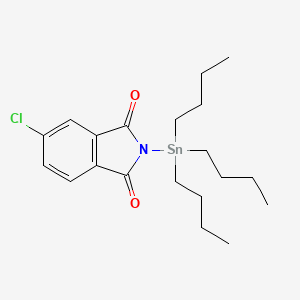


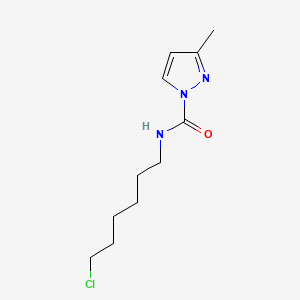

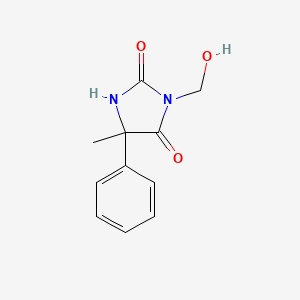
![1-[2-(2-Chlorophenyl)ethenyl]pyrene](/img/structure/B14343226.png)
